

Physical and chemical properties of Carprofen-d3 analytical standard.

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Compound of Interest

Compound Name: Carprofen-d3

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Carprofen-d3 Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of the **Carprofen-d3** analytical standard. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide includes key data presented in a clear, tabular format, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

Carprofen-d3 is the deuterated analog of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). The introduction of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Property	Value	Reference
Chemical Name	6-Chloro- α -(methyl-d3)-9H-carbazole-2-acetic acid	[1]
Synonyms	(\pm)-Carprofen-d3, 6-Chloro- α -methyl-d3-9H-carbazole-2-acetic acid	[1]
Molecular Formula	C ₁₅ D ₃ H ₉ ClNO ₂	[1]
Molecular Weight	276.73 g/mol	[1]
CAS Number	1173019-42-5	[1]
Appearance	White to off-white powder	[2]
Melting Point	197-198°C (for Carprofen)	[2]
Solubility	Soluble in ethanol. Insoluble in water.	[2]

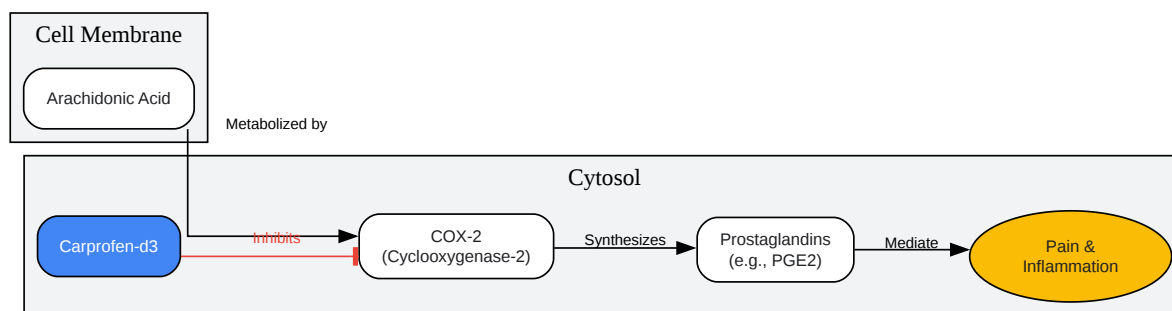
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of analytical standards. Below are the expected spectral characteristics for Carprofen, which are anticipated to be nearly identical for **Carprofen-d3**, with the exception of mass spectrometry data where a mass shift is observed.

Spectroscopic Data	Description
^1H NMR	Predicted spectra are available and show characteristic peaks for the aromatic and aliphatic protons of the carbazole and propionic acid moieties.
^{13}C NMR	Predicted spectra indicate the presence of all 15 carbon atoms in the Carprofen structure.
Infrared (IR)	The IR spectrum of Carprofen shows characteristic absorption bands for C=O stretching of the carboxylic acid and ketone groups, an O-H band, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)	The mass spectrum of Carprofen-d3 will show a molecular ion peak at m/z 276.73, which is 3 units higher than that of non-deuterated Carprofen due to the presence of three deuterium atoms.

Mechanism of Action: COX Inhibition

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] It shows a preferential inhibition of COX-2 over COX-1.[2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] The selective inhibition of COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme, which plays a role in protecting the gastric mucosa.



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Mechanism of action of **Carprofen-d3** via COX-2 inhibition.

Experimental Protocols

Carprofen-d3 is primarily used as an internal standard in chromatographic methods for the quantification of Carprofen in biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is widely used for the sensitive and selective quantification of Carprofen in samples such as plasma, milk, and tissue.^[4]

Sample Preparation:

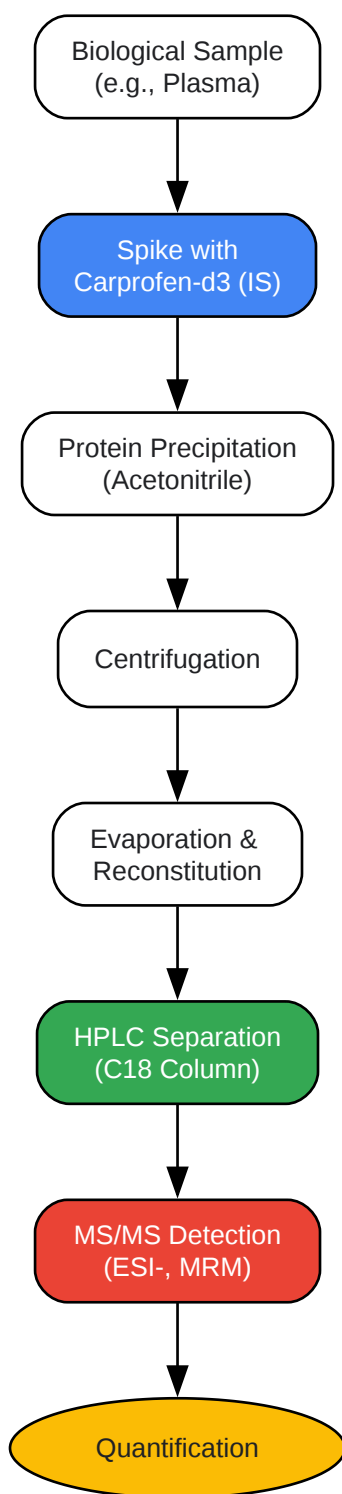
- To 1 mL of the biological matrix (e.g., plasma), add a known amount of **Carprofen-d3** solution in methanol as the internal standard.
- Perform a protein precipitation step by adding acetonitrile, followed by vortexing and centrifugation.
- The supernatant is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m) is typically used.[5][6]
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]
- Flow Rate: A typical flow rate is 0.5 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]

Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Carprofen and **Carprofen-d3** are monitored for quantification. For Carprofen, a potential transition could be m/z 272.1 \rightarrow 228.1, while for **Carprofen-d3**, it would be m/z 275.1 \rightarrow 231.1.



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A typical workflow for the analysis of Carprofen using HPLC-MS/MS with **Carprofen-d3**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of Carprofen, often requiring derivatization to increase volatility.

Sample Preparation and Derivatization:

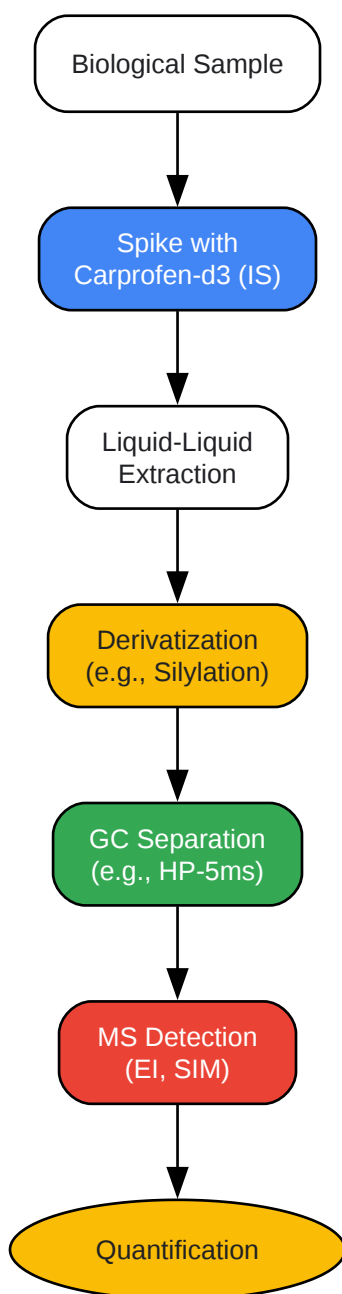
- A biological sample is spiked with **Carprofen-d3** as the internal standard.
- An extraction, such as liquid-liquid extraction with an organic solvent, is performed.
- The extracted analyte is then derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) derivative.^[7]

GC-MS Conditions:

- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.^[7]
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.
- Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometric Detection:

- Ionization Mode: Electron ionization (EI) is typically used.
- Selected Ion Monitoring (SIM): Specific ions for the derivatized Carprofen and **Carprofen-d3** are monitored for quantification.



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General workflow for GC-MS analysis of Carprofen with **Carprofen-d3** as an internal standard.

Conclusion

The **Carprofen-d3** analytical standard is an indispensable tool for the accurate and reliable quantification of Carprofen in various biological matrices. Its well-defined physical and chemical properties, coupled with its use in robust analytical methods like HPLC-MS/MS and GC-MS, make it a critical component in pharmacokinetic, toxicological, and drug metabolism studies.

This guide provides essential technical information to support the effective use of **Carprofen-d3** in a research and development setting.

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